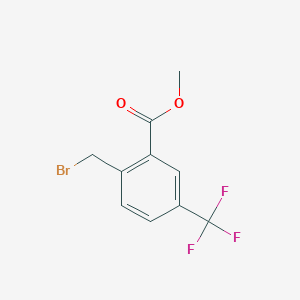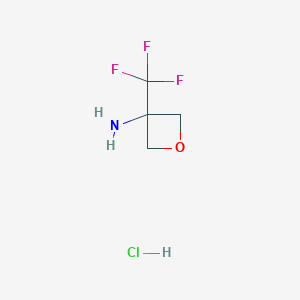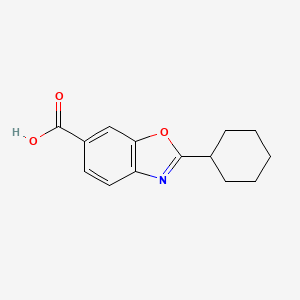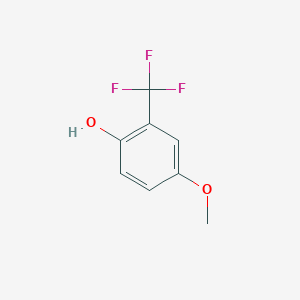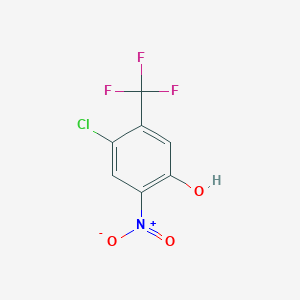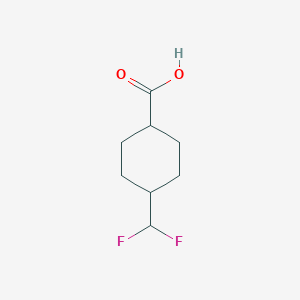
Cyclohexanecarboxylic acid, 4-(difluoromethyl)-
Vue d'ensemble
Description
“Cyclohexanecarboxylic acid, 4-(difluoromethyl)-” is an organic compound with the chemical formula C8H11F2O2. It is also known as DFCCA. The IUPAC name for this compound is 4-(difluoromethyl)cyclohexanecarboxylic acid . The compound has a molecular weight of 178.18 .
Synthesis Analysis
The synthesis of cyclohexanecarboxylic acid can be carried out in a few different ways. The most common method is through the oxidation of cyclohexanol or cyclohexanone in the presence of oxidizing agents such as chromium trioxide or potassium permanganate .Molecular Structure Analysis
The InChI code for this compound is 1S/C8H12F2O2/c9-7(10)5-1-3-6(4-2-5)8(11)12/h5-7H,1-4H2,(H,11,12) . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
“Cyclohexanecarboxylic acid, 4-(difluoromethyl)-” is an oil at room temperature . The storage temperature for this compound is 4 degrees Celsius .Applications De Recherche Scientifique
Coordination Chemistry and Material Science Applications
Cyclohexanecarboxylic acid derivatives, including 4-(difluoromethyl)-cyclohexanecarboxylic acid, have been explored for their coordination chemistry. These compounds, along with other cyclohexanepolycarboxylic acids, show potential applications in materials science, particularly as magnetic materials. Their conformational transformations in the presence of various metal ions under hydrothermal conditions have been studied, with discussions on the α-proton removal mechanism, highlighting their significance in the development of new materials (Zhuo-jia Lin & M. Tong, 2011).
Solid Electrolytes for Dye-Sensitized Solar Cells
The application of cyclohexanecarboxylic acid derivatives extends to the field of energy, particularly in the development of solid electrolytes for dye-sensitized solar cells (DSSCs). Cyclohexanecarboxylic acid-[4-(3-tetradecylureido)phenyl]amide has been utilized as an efficient gelator to solidify ionic liquid electrolytes, demonstrating a significant improvement in power conversion efficiency under simulated sunlight intensity. This showcases the potential of cyclohexanecarboxylic acid derivatives in enhancing the performance and feasibility of DSSCs for practical applications (Jean-David Décoppet et al., 2014).
Environmental and Analytical Chemistry
In the realm of environmental and analytical chemistry, cyclohexanecarboxylic acid derivatives have been identified in wines and other alcoholic beverages, serving as markers for different types of wines or beverages. The development of selective methods based on solid-phase extraction and gas chromatography-mass spectrometry has enabled the detection and quantification of these compounds, contributing to the quality control and characterization of alcoholic products (Elisa Gracia-Moreno et al., 2015).
Synthesis and Drug Discovery
The synthesis of 1-amino-4,4-difluorocyclohexanecarboxylic acid, a derivative of cyclohexanecarboxylic acid, has been designed as a fluorinated analogue of pharmacologically relevant cyclohexanecarboxylic acids. This compound, due to the presence of fluorine atoms, offers unique properties such as conformational stability, lipophilicity, acidity, and fluorescent properties, making it a promising building block in drug discovery (Pavel K. Mykhailiuk et al., 2013).
Safety and Hazards
Propriétés
IUPAC Name |
4-(difluoromethyl)cyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12F2O2/c9-7(10)5-1-3-6(4-2-5)8(11)12/h5-7H,1-4H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYQCHCJHDZCDSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclohexanecarboxylic acid, 4-(difluoromethyl)- | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



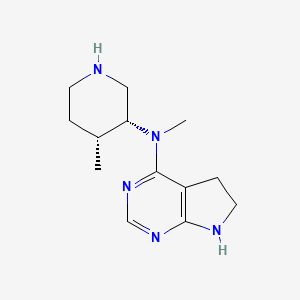
![2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethan-1-ol](/img/structure/B1428522.png)
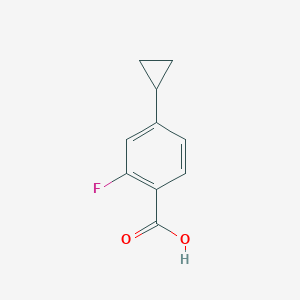
![1-((4'-Chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)piperazine](/img/structure/B1428524.png)

